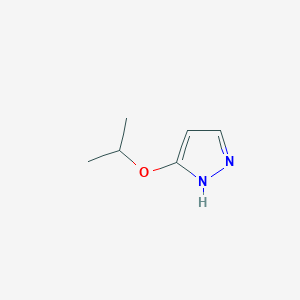

4,4-二乙氧基-1,1,1-三氟丁-2-烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluorinated organic compounds, such as "4,4-Diethoxy-1,1,1-trifluorobut-2-ene," are of interest due to their unique chemical and physical properties, including increased stability, lipophilicity, and potential for application in various industrial and pharmaceutical contexts.

Synthesis Analysis

The synthesis of fluorinated compounds often involves reactions with fluorinating agents or the transformation of available fluorinated precursors. For example, reactions of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with alkali metal salts of diethyl malonate lead to the formation of fluorinated organo alkali-metal complexes, showcasing a method to introduce fluorine into organic frameworks (Song et al., 2012).

Molecular Structure Analysis

Fluorinated compounds exhibit unique molecular structures due to the electronegativity and small size of the fluorine atom. Structural analyses, such as X-ray diffraction, provide insights into the arrangement of atoms and the impact of fluorine substitution on the molecular geometry.

Chemical Reactions and Properties

Fluorinated organics participate in various chemical reactions, including ene reactions and cycloadditions. For instance, trifluoronitrosomethane reacts with olefins to form N-alkenyl-N-trifluoromethylhydroxylamines, indicating the reactivity of fluorinated species towards nucleophilic and electrophilic agents (Barlow et al., 1980).

Physical Properties Analysis

The incorporation of fluorine atoms significantly influences the physical properties of organic compounds, such as boiling and melting points, solubility, and thermal stability. The presence of fluorine can enhance the stability and lipophilicity of molecules.

Chemical Properties Analysis

Fluorinated compounds often exhibit unique chemical properties, including resistance to hydrolysis, oxidation, and increased acidity of C-H bonds adjacent to fluorine atoms. These properties are leveraged in the design of materials and pharmaceuticals with enhanced performance and stability.

References

- (Song et al., 2012): Synthesis and structural analysis of fluorinated organo alkali-metal complexes.

- (Barlow et al., 1980): Ene reactions of trifluoronitrosomethane with olefins.

科学研究应用

复杂合成

- 氟化有机碱金属配合物:宋等人(2012年)的研究发现,4-乙氧基-1,1,1-三氟丁-3-烯-2-酮可以与二乙基丙二酸盐的碱金属盐反应,形成配合物,用于合成氟化有机碱金属化合物 (Song et al., 2012)。

化学反应

- 同烯丙基和同肉桂基骨架:帕兰等人(1990年)证明,1-三丁基锡基-4,4-二乙氧基-丁-1-烯,一种衍生物,与钯反应,将丁烯基单元转移到各种底物上,展示了其在化学合成中的多功能性 (Parrain et al., 1990)。

- 三氟乙酰基乙烯酮O,N-缩醛合成:博纳科索等人(2009年)从4,4-二乙氧基-1,1,1-三氟丁-3-烯-2-酮合成了三氟乙酰基乙烯酮O,N-缩醛,然后用于制备各种杂环化合物 (Bonacorso et al., 2009)。

杂环化合物的合成

- 三氟甲基吡咯烷和相关杂环化合物:安德鲁和梅洛(2000年)描述了从4-乙氧基-1,1,1-三氟丁-3-烯-2-酮和α-氨基酸合成中间体4-二烷基氨基-1,1,1-三氟丁-3-烯-2-酮,从而导致吡咯烷和其他双环杂芳烃的形成 (Andrew & Mellor, 2000)。

- 多氟化杂环化合物的合成:马丁斯等人(2003年)使用1,1,1-三氟-4,4-二乙氧基-3-丁烯-2-酮及其衍生物合成各种杂环化合物,如吡唑和异噁唑,展示了其在创建多氟化合物方面的实用性 (Martins et al., 2003)。

三氟甲基取代化合物的合成

- 三氟甲基取代芳烃和环己烯酮:布内斯库等人(2009年)表明,4,4-二甲氧基-1,1,1-三氟丁-3-烯-2-酮与1,3-双(硅氧基)-1,3-丁二烯在路易斯酸存在下反应,形成各种官能化化合物,突出了其在合成三氟甲基取代芳烃和环己烯酮中的作用 (Bunescu et al., 2009)。

安全和危害

The safety information for “4,4-Diethoxy-1,1,1-trifluorobut-2-ene” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

属性

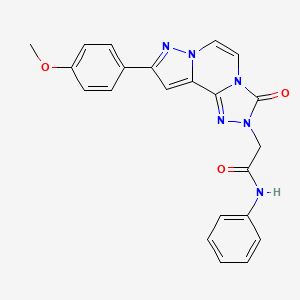

IUPAC Name |

(E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O2/c1-3-12-7(13-4-2)5-6-8(9,10)11/h5-7H,3-4H2,1-2H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDNOOLXDCTNTR-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C=CC(F)(F)F)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(/C=C/C(F)(F)F)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2489809.png)

![3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2489811.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489814.png)

![Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate](/img/structure/B2489815.png)

![tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate](/img/structure/B2489820.png)